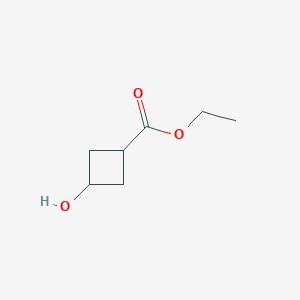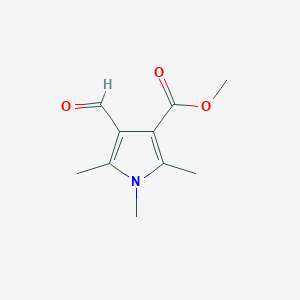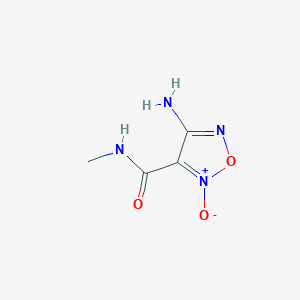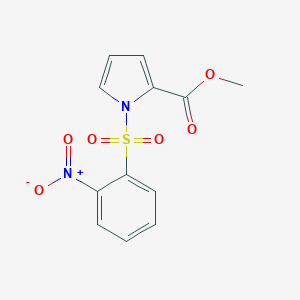
7-氨基异喹啉-1(2H)-酮
描述
Synthesis Analysis
The synthesis of 7-Aminoisoquinolin-1(2H)-one derivatives involves several innovative methods. For instance, a Rh(III)-catalyzed cascade annulation technique has been developed for efficient synthesis, using sequential alkyne insertion followed by amide nitrogen addition onto the aldehyde (Reddy & Mallesh, 2018). Another method employs a one-pot synthesis involving a sequential isocyanide-based multicomponent reaction followed by a Wittig reaction, demonstrating versatility in synthetic chemistry (Wang, Guan, & Ding, 2016).
Molecular Structure Analysis
The molecular structure of 7-Aminoisoquinolin-1(2H)-one derivatives has been elucidated through various analytical techniques. Studies have shown that the aminal functionality introduced during synthesis serves as a handle for further diversification, illustrating the compound's potential for generating a wide array of structurally diverse molecules (Reddy & Mallesh, 2018).
Chemical Reactions and Properties
7-Aminoisoquinolin-1(2H)-one undergoes various chemical reactions, enabling the synthesis of complex molecules. For instance, selective synthesis via Rh(III)-catalyzed C-H/N-H bond functionalization has been demonstrated, highlighting the compound's versatility in forming novel aminoisoquinoline skeletons (Zuo et al., 2018).
Physical Properties Analysis
The physical properties of 7-Aminoisoquinolin-1(2H)-one derivatives, such as solubility and melting points, are crucial for their application in drug development. These properties are determined by the functional groups attached to the isoquinoline core and influence the compound's bioavailability and therapeutic efficacy.
Chemical Properties Analysis
The chemical properties of 7-Aminoisoquinolin-1(2H)-one derivatives, including reactivity and stability, are essential for their use in medicinal chemistry. Studies have highlighted the compound's ability to undergo various functionalizations, enabling the creation of molecules with potential anticancer activity (Kubica et al., 2018).
科学研究应用
抗癌性质:
- 与7-氨基异喹啉-1(2H)-酮相关的一类化合物,即7-氨基-3-杂环异喹啉,显示出作为抗癌化合物的潜力。这是基于文献数据和初步生物学测定结果 (Konovalenko et al., 2020)。
- 与7-氨基异喹啉-1(2H)-酮密切相关的7-氨基-4-甲基喹啉-2(1H)-酮的新衍生物已被合成,并显示出潜在的抗癌活性,对不同类型的癌细胞有不同的影响 (Kubica et al., 2018)。
抗肿瘤性质:
- 从相关化合物制备的7-氨基异喹啉-5,8-醌衍生物在癌细胞系上展示出抗肿瘤性质。它们的抗肿瘤活性与它们的氧化还原性质相关 (Valderrama et al., 2009)。
苯乙醇胺N-甲基转移酶(PNMT)抑制剂:
- 研究了与7-氨基异喹啉-1(2H)-酮相关的7-(氨基磺酰)-1,2,3,4-四氢异喹啉对抑制PNMT的选择性,显示出与α2-肾上腺素受体相比显著的选择性 (Grunewald et al., 1997)。
多聚(ADP-核糖)聚合酶(PARP)抑制剂:
- 5-氨基异喹啉-1(2H)-酮,一种水溶性PARP抑制剂,已被证明可以减少实验性牙周炎在大鼠中的发展,为牙周病的治疗提供了一种新方法 (Di Paola et al., 2007)。
有机化学中的合成和应用:
- 研究还集中在开发合成1-氨基异喹啉衍生物的新方法上,展示了在有机合成和药物化学中的广泛应用 (Huang et al., 2021)。
解痉活性:
- 合成了1-取代的3-氨基异喹啉及其衍生物,与7-氨基异喹啉-1(2H)-酮相关,用于解痉活性评估 (Sereda et al., 1997)。
HIV Type 1整合酶抑制剂:
- 与7-氨基异喹啉-1(2H)-酮结构相关的2-羟基异喹啉-1,3(2H,4H)-二酮已被研究作为人类免疫缺陷病毒类型1整合酶的抑制剂 (Suchaud et al., 2014)。
氨基异喹啉的合成:
- 各种研究已集中在开发氨基异喹啉的高效合成方法上,展示了化学多样性和创造具有生物活性的新化合物的潜力 (Adusumalli et al., 2021)。
未来方向
属性
IUPAC Name |
7-amino-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-7-2-1-6-3-4-11-9(12)8(6)5-7/h1-5H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYZPUIUNDCIRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CNC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20573887 | |
| Record name | 7-Aminoisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20573887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-aminoisoquinolin-1(2H)-one | |
CAS RN |
174302-46-6 | |
| Record name | 7-Aminoisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20573887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-amino-1,2-dihydroisoquinolin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(4-Nitrophenyl)azo]-9H-carbazole-9-ethanol](/img/structure/B63494.png)
![2-{4-[(4-Methylbenzyl)oxy]phenyl}acetonitrile](/img/structure/B63496.png)

![1-Oxo-2,3-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B63499.png)









